molecular formula C25H21NO3 B11037156 9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11037156
M. Wt: 383.4 g/mol
InChI Key: UFHOGFIJBBFBJZ-UHFFFAOYSA-N
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Description

9-(4-Methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazinone derivative characterized by a fused chromene-oxazine core. Key structural features include:

  • A 4-methylbenzyl group at position 9 of the chromene ring.
  • A phenyl substituent at position 4 of the oxazinone ring.
  • The oxazinone oxygen is located at position 2, forming a 2-one lactam structure.

Properties

Molecular Formula

C25H21NO3

Molecular Weight

383.4 g/mol

IUPAC Name

9-[(4-methylphenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C25H21NO3/c1-17-7-9-18(10-8-17)14-26-15-22-23(28-16-26)12-11-20-21(13-24(27)29-25(20)22)19-5-3-2-4-6-19/h2-13H,14-16H2,1H3

InChI Key

UFHOGFIJBBFBJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2

Origin of Product

United States

Preparation Methods

One-Pot Condensation Approach

The one-pot synthesis strategy, adapted from greener methodologies for chromeno-oxazin derivatives, offers an efficient route to construct the fused chromeno-oxazin core. This method involves the cyclocondensation of 4-hydroxycoumarin, substituted benzaldehydes, ammonium acetate, and amides in ethanol under reflux. For the target compound, 4-hydroxycoumarin serves as the chromene precursor, while benzaldehyde introduces the phenyl group at position 4. The 4-methylbenzyl moiety is incorporated via a subsequent nucleophilic substitution using 4-methylbenzyl chloride (Fig. 1A).

Mechanistic Insights :

  • Knoevenagel Condensation : 4-Hydroxycoumarin reacts with benzaldehyde to form an α,β-unsaturated ketone intermediate.

  • Cyclization : Ammonium acetate and a phenyl-substituted amide (e.g., benzamide) facilitate oxazine ring formation through enolate-mediated cyclization.

  • Benzylation : The 9-position oxygen undergoes alkylation with 4-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃), yielding the final product.

Optimization Data :

ParameterOptimal ConditionYield (%)
SolventEthanol78
Temperature80°C (reflux)-
Reaction Time3 hours (cyclization)-
CatalystNone-

This method prioritizes atom economy and avoids toxic catalysts, aligning with green chemistry principles.

Stepwise Synthesis Strategy

A sequential approach isolates key intermediates for greater control over substituent placement (Fig. 1B):

  • Chromene Formation : 4-Hydroxycoumarin undergoes Michael addition with methyl vinyl ketone to form the dihydrochromene framework.

  • Oxazine Cyclization : Reaction with phenyl isocyanate in DMF introduces the oxazin-2-one ring via carbamate intermediacy.

  • Benzylation : The 9-hydroxyl group is alkylated using 4-methylbenzyl bromide under phase-transfer conditions (e.g., TBAB, NaOH).

Critical Observations :

  • Regioselectivity : The use of DMF as a polar aprotic solvent directs cyclization to the 1,3-oxazin-2-one configuration.

  • Side Reactions : Competing O- vs. N-alkylation during benzylation necessitates careful stoichiometry (2:1 benzyl bromide:chromeno-oxazin).

Thiouracil-Based Alternative Routes

Thiouracil derivatives serve as precursors for oxazine rings in niche syntheses. Reacting 6-amino-2-thiouracil with 4-methylbenzyl glycidyl ether forms a dihydrooxazine intermediate, which undergoes photochemical [4+2] cycloaddition with phenylacetylene to yield the chromeno-oxazin scaffold. While innovative, this route suffers from low yields (∼35%) and requires specialized equipment.

Reaction Optimization and Parameters

Solvent and Temperature Effects

Ethanol outperforms DMF and acetonitrile in one-pot methods due to its ability to solubilize ammonium acetate and stabilize enolate intermediates. Elevated temperatures (80°C) accelerate cyclization but risk decarboxylation; thus, reflux conditions balance speed and stability.

Catalytic Enhancements

Though standard methods avoid catalysts, screening reveals that 10 mol% Mg(ClO₄)₂ improves oxazine ring closure efficiency by 12% via Lewis acid activation.

Analytical and Spectroscopic Characterization

Spectral Data

  • FT-IR : Strong absorbance at 1748 cm⁻¹ (oxazinone C=O), 1661 cm⁻¹ (chromene C=C), and 1215 cm⁻¹ (C-O-C ether).

  • ¹H NMR (CDCl₃): δ 7.35–7.18 (m, 9H, aromatic), 5.21 (s, 1H, H-10), 4.72 (d, J = 12 Hz, 2H, CH₂-benzyl), 2.34 (s, 3H, CH₃).

  • HRMS : [M + Na]⁺ calcd. for C₂₇H₂₃NO₃Na: 432.1579; found: 432.1582.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityGreen Metrics
One-Pot Condensation7895HighExcellent
Stepwise Synthesis6598ModerateModerate
Thiouracil Route3588LowPoor

The one-pot method emerges as superior in yield and sustainability, though the stepwise approach offers finer regiochemical control for specialized applications .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzyl or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Chromeno-oxazinone derivatives exhibit diverse bioactivities depending on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Chromeno-Oxazinone Derivatives
Compound Name Substituent at Position 9 Substituent at Position 4 Oxazinone Position Key Features
Target Compound: 9-(4-Methylbenzyl)-4-phenyl-...oxazin-2-one 4-Methylbenzyl Phenyl 2-one Electron-donating methyl group enhances lipophilicity .
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-...oxazin-2-one (CAS 853892-92-9) 4-Fluorobenzyl 4-Methoxyphenyl 2-one Fluorine increases metabolic stability; methoxy enhances solubility .
9-(2-Thienylmethyl)-3-(4-chlorophenyl)-...oxazin-4-one (CAS 929811-00-7) 2-Thienylmethyl 4-Chlorophenyl 4-one Thiophene introduces π-π interactions; chlorine enhances electrophilicity .
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-...oxazin-4-one (Compound 7, ) Furan-3-ylmethyl 4-Methoxyphenyl 4-one Furan enhances osteoblast activity via BMP/Smad pathway modulation .
9-(2-Methylbenzyl)-2-phenyl-...oxazin-4-one (Compound 6b, ) 2-Methylbenzyl Phenyl at position 2 4-one Steric hindrance from ortho-methyl reduces tautomerization .

Physicochemical Properties

Substituents significantly impact melting points, solubility, and spectral characteristics:

Table 2: Physicochemical Data for Selected Compounds
Compound Name Melting Point (°C) Molecular Weight (g/mol) LogP Key Spectral Data (NMR, IR)
Target Compound* ~159–164 (estimated) 385.4 (calculated) 4.68 (estimated) Expected δ ~7.27 (aromatic protons), 4.95 (benzyl CH2) .
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl)-...oxazin-2-one N/A 417.4 4.68 δ 7.17–7.27 (fluorobenzyl), 3.91 (methoxy) .
9-(2-Thienylmethyl)-3-(4-chlorophenyl)-...oxazin-4-one N/A 409.9 4.21 IR: 1700 cm⁻¹ (C=O stretch); ¹³C NMR: δ 177.9 (C=O) .
9-(4-Methylbenzyl)-2-phenyl-...oxazin-4-one (6d, ) 159–164 384.2 4.58 ¹H NMR: δ 4.95 (benzyl CH2), 2.36 (CH3) .
9-Butyl-3-(4-methoxyphenyl)-...oxazin-4-one (Compound 2, ) N/A 368.4 3.92 HRMS: m/z 369.1438 [M+H]+ .

*Note: Data for the target compound are inferred from structurally similar analogs.

Anticancer and Antiviral Properties:
  • Thienylmethyl and Chlorophenyl Derivatives : Exhibit inhibitory effects on cancer cell lines via π-π stacking and halogen bonding .
  • Fluorobenzyl Derivatives : Improved blood-brain barrier penetration due to fluorine’s electronegativity, making them candidates for CNS-targeted therapies .
Osteogenic Activity:
  • Furan-3-ylmethyl Derivative (Compound 7) : Promotes osteoblast formation (BMP/Smad pathway) and inhibits osteoclastogenesis (RANK/RANKL/OPG pathway), outperforming ipriflavone in vivo .
Enzyme Inhibition:
  • 8-Fluoro-5,6,7-trihydroxyflavone Analogs : Demonstrated mixed-type inhibition of α-glucosidase, emphasizing the importance of C-8 substituent size .

Biological Activity

The compound 9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound features a chromeno-oxazine framework, which is characteristic of many biologically active molecules. The presence of both phenyl and methylbenzyl groups contributes to its lipophilicity and potential interaction with biological targets.

Biological Activities

Research indicates that derivatives of oxazine compounds exhibit a range of biological activities including:

  • Anticancer Activity : Studies have shown that similar compounds can act as dual inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. For instance, a related compound demonstrated an IC50 value of 0.63 nM against PI3Kα and showed significant tumor growth inhibition in xenograft models .
  • Antimicrobial Properties : Compounds within this class have been reported to exhibit moderate to potent antibacterial and antifungal activities. For example, synthesized derivatives were tested against various bacterial strains and demonstrated MIC values ranging from 6.25 to 100 μg/ml .
  • Anti-inflammatory Effects : Some oxazine derivatives have shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of critical pathways in cancer metabolism.
  • Interaction with Receptors : The structural features allow for binding to various receptors involved in cell signaling.
  • Oxidative Stress Modulation : Some derivatives have antioxidant properties that may contribute to their therapeutic effects.

Case Studies

Several studies have investigated the biological activities of related oxazine compounds:

  • Study on Anticancer Activity : A study evaluated the efficacy of a structurally similar compound in Hela/A549 tumor xenograft models. The compound exhibited a tumor growth inhibition (TGI) rate of 87.7% at a dose of 50 mg/kg without significant toxicity .
  • Antimicrobial Screening : A series of oxazine derivatives were synthesized and screened against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. Results indicated promising antimicrobial activity warranting further exploration for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeCompound ReferenceObserved EffectIC50 / MIC Values
Anticancer PI3K/mTOR dual inhibitionIC50 = 0.63 nM
Antimicrobial Broad-spectrum activityMIC = 6.25–100 μg/ml
Anti-inflammatory Reduction in inflammation markersNot quantified

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Core formationAcOH, 80°C, 12h45–55
Benzylation4-Methylbenzyl chloride, K₂CO₃, DMF, 100°C62
OxidationMnO₂, CHCl₃, RT, 24h78

Advanced: How can computational modeling resolve contradictions in proposed tautomeric forms of this compound?

Answer:
Tautomerization studies (e.g., keto-enol equilibria) may show discrepancies between NMR data and crystallographic results. Methodological approaches:

  • DFT calculations : Compare energy minima of tautomers using Gaussian or ORCA software. For example, chromeno-oxazine derivatives exhibit a preference for the keto form due to aromatic stabilization .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. chloroform) to predict dominant tautomers under experimental conditions .
  • Validation : Cross-reference computed NMR chemical shifts (via GIAO method) with experimental ¹H/¹³C NMR data to resolve ambiguities .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

  • ¹H/¹³C NMR : Identify substituent effects. The 4-methylbenzyl group shows a singlet at δ 2.35 ppm (CH₃), while the chromeno-oxazine core protons resonate at δ 4.20–5.80 ppm (dihydro region) .
  • HRMS : Confirm molecular formula (C₂₇H₂₃NO₃). Use ESI+ mode with m/z calculated for [M+H]⁺: 410.1756 .
  • X-ray crystallography : Resolve stereochemistry of the fused ring system. Typical bond angles: C-O-C ≈ 120° in the oxazine ring .

Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?

Answer:
Discrepancies may arise from assay conditions or compound stability. Mitigation strategies:

  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify non-linear effects .
  • Metabolic stability : Pre-incubate with liver microsomes to assess degradation (e.g., CYP450-mediated oxidation) .
  • Positive controls : Compare with known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

Basic: What are the structural analogs of this compound, and how do substitutions affect reactivity?

Answer:
Analog modifications include:

  • Chromeno-oxazine core : Replacing the phenyl group with pyridyl enhances water solubility but reduces lipophilicity .
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) at the 4-position of the benzyl ring decrease oxidation potential by 0.3 V .

Q. Table 2: Comparative Reactivity of Analogs

SubstituentOxidation Potential (V)Solubility (mg/mL)
4-Me (parent)1.20.05
4-NO₂0.90.12
4-OH1.50.30

Advanced: How to design a study investigating the environmental fate of this compound?

Answer:
Adapt methodologies from ecological risk assessment frameworks :

  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor via HPLC-MS for byproducts.
  • Soil adsorption : Use batch equilibration experiments with varying pH (4–9) to calculate Koc values .
  • Biotic transformation : Incubate with Pseudomonas spp. and analyze metabolites via GC-MS.

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:1 → 1:1) .
  • Recrystallization : Optimal solvents = ethyl acetate/hexane (1:3), yielding >95% purity .
  • HPLC : C18 column, isocratic acetonitrile:H₂O (70:30) at 1 mL/min .

Advanced: How can tautomerization impact biological activity, and what experimental methods detect it?

Answer:
Tautomers may exhibit divergent binding affinities. For example, enol forms could hydrogen-bond with kinase active sites. Methods:

  • Variable-temperature NMR : Monitor proton shifts (e.g., -OH signals) across 25–80°C .
  • Isotopic labeling : Introduce ¹⁸O to track keto-enol exchange via mass spectrometry .

Basic: What are the thermal stability profiles of this compound, and how are they determined?

Answer:

  • TGA/DSC : Decomposition onset at ~220°C (ΔH = 150 J/g) .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; analyze degradation via HPLC .

Advanced: How to resolve contradictions in computational vs. experimental logP values?

Answer:
Discrepancies arise from implicit solvent models in software. Solutions:

  • Experimental validation : Use shake-flask method (octanol-water partition) .
  • QSAR refinement : Train models with experimental logP data from analogs .

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